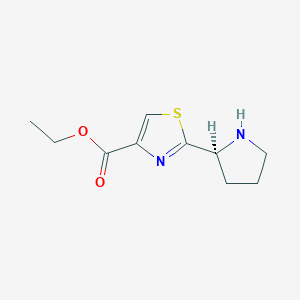

ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

Übersicht

Beschreibung

ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a pyrrolidine ring, which may contribute to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiazole ring undergoes nucleophilic substitution at the C-2 and C-5 positions, facilitated by electron-deficient aromatic systems. Key examples include:

-

Amination : Reaction with amines (e.g., aniline derivatives) under basic conditions yields 2-aminothiazole analogs .

-

Halogenation : Electrophilic bromination at the C-5 position using N-bromosuccinimide (NBS) generates brominated intermediates for cross-coupling reactions .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amination | Aniline, DMF, 50°C | 2-(Arylamino)thiazole | 80–95% | |

| Bromination | NBS, THF, 0°C | 5-Bromo-thiazole | 72% |

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization:

-

Hydrolysis : Treatment with NaOH in MeOH/H₂O (2:5) at 55°C yields the carboxylic acid derivative .

-

Amide Formation : The hydrolyzed acid reacts with amines (e.g., 4,4-difluorocyclohexylamine) using HOBt/EDC coupling agents to form bioactive amides .

Key Reaction Pathway:

Example:

Reaction with phenyl isothiocyanate yields thiourea intermediates, which cyclize to thiazolo[4,5-d]pyridazin-2-yl thioureas (IC₅₀ = 0.8 µM against HS 578T breast cancer cells) .

Catalytic Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings:

-

Palladium-Catalyzed Coupling : Reacts with arylboronic acids to form biarylthiazoles, enhancing π-conjugation for optoelectronic applications .

Conditions:

Table 2: Bioactive Derivatives

| Derivative Class | Target Activity | IC₅₀/ED₅₀ | Reference |

|---|---|---|---|

| Thiazolo-pyridazinones | Anticonvulsant | 24.38 mg/kg | |

| Trimethoxybenzoyl amides | Anticancer (HepG2) | 2.01 µM |

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate have been tested in various seizure models:

These findings suggest that structural modifications can lead to enhanced anticonvulsant efficacy, with specific attention to the electronic properties of substituents on the thiazole ring.

Antitumor Activity

Thiazole derivatives, including ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride, have shown promise in cancer research:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.71 | |

| Compound B | HepG2 (Liver Cancer) | <10 |

These compounds are believed to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Anticonvulsant Potency

In a study published in the European Journal of Medicinal Chemistry, a series of thiazole-integrated pyrrolidine derivatives were synthesized and evaluated for their anticonvulsant activity. The results indicated that certain modifications led to a marked increase in potency compared to existing treatments like sodium valproate .

Case Study 2: Antitumor Efficacy

Another investigation focused on the anti-breast cancer efficacy of thiazole-pyridine hybrids, revealing that compounds derived from ethyl 2-((R)-pyrrolidin-2-yl)thiazole exhibited superior cytotoxicity against MCF-7 cell lines compared to standard chemotherapeutic agents . This study underscores the potential for developing new anticancer therapies based on this compound.

Wirkmechanismus

The mechanism of action of ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

Pyrrolidine Derivatives: Compounds like nicotine and proline.

Uniqueness

ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is unique due to its combination of a thiazole ring and a pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biologische Aktivität

Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride, a compound with the molecular formula C10H14N2O2S·HCl and a molecular weight of 226.3 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H14N2O2S·HCl

- Molecular Weight : 226.3 g/mol

- CAS Number : 251349-56-1

- Appearance : White to off-white powder

- Purity : Typically >95% .

This compound is part of a broader class of thiazole compounds known for diverse biological activities, including:

- Anticonvulsant Activity : Thiazole derivatives have been shown to exhibit anticonvulsant properties, with some compounds demonstrating significant efficacy in preclinical models. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance anticonvulsant activity .

- Antitumor Activity : Research indicates that thiazole compounds can inhibit cancer cell proliferation. For instance, certain thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

- Interaction with P-glycoprotein (P-gp) : Some thiazole derivatives have been reported to interact with P-glycoprotein, a key player in drug efflux mechanisms, which can influence the bioavailability and efficacy of therapeutic agents .

Anticonvulsant Properties

A study synthesized several thiazole-integrated pyrrolidin derivatives and evaluated their anticonvulsant activity using the pentylenetetrazol (PTZ) model. One compound exhibited a median effective dose (ED50) significantly lower than the reference drug, indicating enhanced anticonvulsant efficacy .

Antitumor Efficacy

In vitro studies on thiazole derivatives revealed potent cytotoxic effects against various cancer cell lines:

- Compound A showed an IC50 of 1.61 µg/mL against A-431 cells.

- Compound B demonstrated similar potency against HT29 cells with an IC50 value below that of doxorubicin, a standard chemotherapeutic agent .

Interaction with P-glycoprotein

Research involving ATPase activity assays indicated that certain thiazoles could stimulate P-glycoprotein activity, suggesting their potential role in modulating drug transport and resistance mechanisms in cancer therapy .

Data Tables

Eigenschaften

IUPAC Name |

ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7/h6-7,11H,2-5H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHLURZCGAUBCQ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)[C@@H]2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.